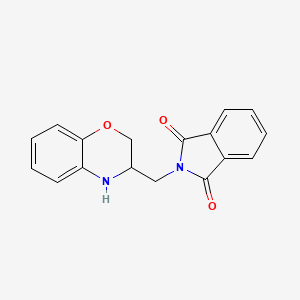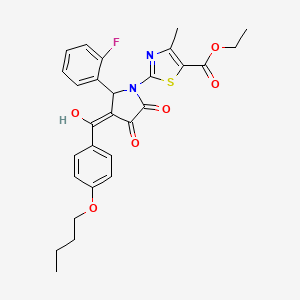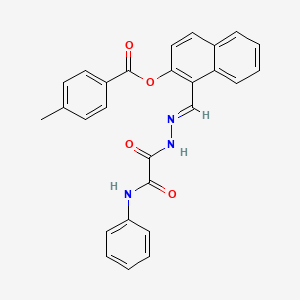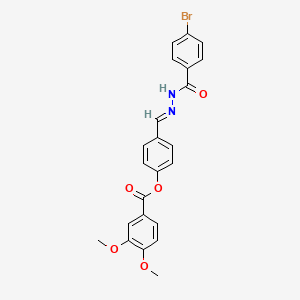
2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a benzoxazine ring fused with an isoindole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine ring through a cyclization reaction involving an appropriate amine and a phenolic compound. This intermediate is then reacted with a phthalic anhydride derivative under controlled conditions to form the final isoindole-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
化学反応の分析
Types of Reactions
2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, 2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industrial applications, the compound’s stability and reactivity are leveraged in the production of advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance their mechanical and chemical properties.
作用機序
The mechanism by which 2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include key proteins and signaling cascades relevant to the disease being targeted.
類似化合物との比較
Similar Compounds
2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione: shares similarities with other benzoxazine and isoindole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined benzoxazine and isoindole structures, which confer distinct chemical and physical properties
特性
CAS番号 |
54252-57-2 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O3/c20-16-12-5-1-2-6-13(12)17(21)19(16)9-11-10-22-15-8-4-3-7-14(15)18-11/h1-8,11,18H,9-10H2 |
InChIキー |
NLIGJUANEKHBJK-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2O1)CN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012423.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12012431.png)
![[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12012435.png)



![4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012464.png)

![3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012472.png)
![3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)
![6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12012489.png)

![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012512.png)
